4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione
Description
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione is a heterocyclic compound featuring a thiomorpholine-3,5-dione core fused with a 4-(4-chlorophenyl)-substituted thiazole ring. The presence of the chlorophenyl group may enhance lipophilicity and influence binding interactions in biological systems, as seen in structurally related compounds .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S2/c14-9-3-1-8(2-4-9)10-5-20-13(15-10)16-11(17)6-19-7-12(16)18/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLJJDXJYDFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193577 | |
| Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-3,5-thiomorpholinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338391-86-9 | |
| Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-3,5-thiomorpholinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338391-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-3,5-thiomorpholinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazole ring. The final step involves the reaction of the thiazole derivative with thiomorpholine-3,5-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-Thiazole Derivative | E. coli | 32 |
| 4-Thiazole Derivative | S. aureus | 16 |
These results suggest that the compound may be effective against common pathogens, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro studies demonstrate that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest: Compounds have been shown to halt cell cycle progression in cancerous cells.
- Apoptosis Induction: Increased expression of pro-apoptotic proteins has been observed.
For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 10 |
These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.
Material Science Applications
The unique properties of this compound extend beyond biological applications into material science. Its potential use in synthesizing novel polymers and nanomaterials has been explored:
- Conductive Polymers: Incorporation of thiazole derivatives into polymer matrices can enhance electrical conductivity.
- Nanocomposites: The compound can be used to create nanocomposites with improved mechanical properties.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that specific derivatives had a significant inhibitory effect on MRSA growth, highlighting the potential for developing new treatments for resistant bacterial infections.
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Letters examined the anticancer effects of thiazole derivatives on various cancer cell lines. The study found that these compounds could effectively induce apoptosis and inhibit tumor growth in vivo, suggesting their potential use as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency.
Comparison with Similar Compounds
Fluorophenyl-Substituted Thiazoles
describes two isostructural compounds:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
These compounds share a thiazole core but differ in substituents (Cl vs. F) and additional triazole/pyrazole moieties. Both compounds crystallize in triclinic P̄1 symmetry, with fluorophenyl groups adopting perpendicular orientations relative to the planar thiazole system .
Thiazolidinone Derivatives
reports 2-(2,4-Dichlorophenyl)-3-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one, a thiazolidinone analog with a dichlorophenyl group. Unlike the thiomorpholine-3,5-dione core in the target compound, thiazolidinones feature a five-membered ring with a ketone group. This structural difference impacts electronic properties and biological activity; thiazolidinones are noted for fungicidal and herbicidal applications .
Bioactivity Trends
- Chlorophenyl vs. Fluorophenyl Substitution : Fluorophenyl groups (e.g., in ) enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. Chlorophenyl groups, as in the target compound, may improve hydrophobic interactions in enzyme binding pockets but could increase toxicity risks .
- Thiomorpholine vs. Thiazolidinone Cores: Thiomorpholine-3,5-dione’s six-membered ring provides conformational flexibility, whereas thiazolidinones () are more rigid. This flexibility may influence binding kinetics in biological targets .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a thiomorpholine moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.83 g/mol. The InChI representation is as follows:
The primary mechanism of action for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine involves its interaction with specific biological targets. Notably, it has been shown to interact with glucokinase, an enzyme crucial in glucose metabolism. This interaction can lead to modulation of glucose homeostasis, making it a candidate for diabetes management.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs demonstrate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of the thiomorpholine group enhances antibacterial activity through mechanisms that disrupt bacterial cell membranes .
Anticancer Potential
Some studies have explored the anticancer potential of thiazole derivatives similar to 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine. These compounds have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. The structure–activity relationship (SAR) analyses suggest that modifications in the thiazole ring can significantly influence anticancer activity .
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiomorpholine derivatives for their antibacterial activity against several pathogens. The results indicated that compounds similar to 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine exhibited moderate to excellent activity against Gram-positive bacteria .
- Anticancer Activity : Another research focused on the synthesis and biological evaluation of thiazole-based compounds for their anticancer properties. The findings revealed that certain derivatives could inhibit tumor growth in vitro and in vivo, suggesting their potential as therapeutic agents in oncology .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- X-ray crystallography : Use SHELXL for refining crystal structures, particularly for resolving thiomorpholine-3,5-dione ring conformation and thiazole-phenyl interactions .
- NMR spectroscopy : H and C NMR (e.g., DMSO-d6) identify aromatic protons (δ 7.39 ppm for chlorophenyl) and thiomorpholine carbonyl groups .
- HPLC-MS : Quantify purity (>95%) and detect by-products using reverse-phase columns with methanol-water gradients.
How can researchers investigate the biological activity of this compound, and what mechanistic insights are plausible?
Advanced Research Question
Design in vitro assays targeting fungal or bacterial pathogens (e.g., MIC assays) based on structural analogs showing fungicidal/herbicidal activity . Mechanistic studies may involve:
- Enzyme inhibition assays : Test interactions with cytochrome P450 or acetylcholinesterase, leveraging the thiomorpholine-dione moiety’s electrophilic sulfur .
- Molecular docking : Use AutoDock Vina to model binding to fungal cytochrome bc1 complex, guided by the 4-chlorophenyl group’s hydrophobic interactions .
What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?
Advanced Research Question
- Multiwfn software : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., thiomorpholine sulfur atoms) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction sites (e.g., thiazole C2 for electrophilic substitution) .
- Topological analysis : Compute electron localization function (ELF) to visualize bond critical points in the thiomorpholine ring .
How can researchers assess the compound’s stability under varying storage and experimental conditions?
Advanced Research Question
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC .
- pH-dependent stability : Incubate in buffers (pH 3–9) and analyze hydrolytic by-products (e.g., thiomorpholine ring opening) using LC-MS.
How should contradictory data in synthesis yields or biological activity be reconciled?
Advanced Research Question
- Reproducibility checks : Verify reactant purity (e.g., 4-chlorobenzaldehyde ≥98%) and solvent dryness, as moisture can reduce yields in thiomorpholine ring closure .
- Bioassay standardization : Control cell line viability (e.g., HeLa vs. HEK293) and incubation time to minimize variability in IC50 values .
What strategies are recommended for establishing structure-activity relationships (SAR) with this compound?
Advanced Research Question
Q. Tables
| Parameter | Synthetic Condition () | Biological Assay () |
|---|---|---|
| Solvent System | DMF-acetic acid (5:10 mL) | RPMI-1640 medium + 10% FBS |
| Reaction Time | 2 hours reflux | 48-hour incubation |
| Key Functional Group | Thiomorpholine-3,5-dione | 4-Chlorophenyl-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
